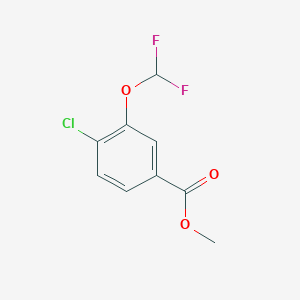

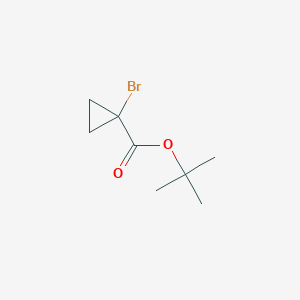

![molecular formula C23H31N3OS B6301776 N-[(1S,2S)-2-(二甲氨基)环己基]-N'-[(1S,2R)-2-羟基-1,2-二苯乙基]硫脲, 98%, (99% ee) CAS No. 2459946-08-6](/img/structure/B6301776.png)

N-[(1S,2S)-2-(二甲氨基)环己基]-N'-[(1S,2R)-2-羟基-1,2-二苯乙基]硫脲, 98%, (99% ee)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

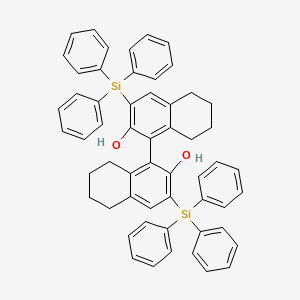

N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-N’-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea is a chiral thiourea catalyst . It has emerged as an efficient class of organocatalysts due to their unique dual hydrogen-bonding capacity . The molecular weight is 397.6 and the molecular formula is C23H31N3OS .

Molecular Structure Analysis

The molecular structure of this compound is based on its molecular formula, C23H31N3OS. It contains a thiourea group (NH2C=S), which is known for its dual hydrogen-bonding capacity . The compound also contains a dimethylamino group and a hydroxy-diphenylethyl group . Unfortunately, the specific 3D structure or a detailed structural analysis was not found in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, and density were not found in the search results. The molecular weight of the compound is 397.6 .科学研究应用

制备和表征

研究探索了改性胍和相关化合物作为潜在手性超碱的制备,包括通过受保护硫脲中间体的环化合成环己烷稠合的2-亚氨基咪唑烷和相关胍。该过程证明了该化合物在生成新的手性催化剂和超碱中的用途 (Isobe 等人,2000 年).

催化活性

手性1,2-二亚氨基膦的钯(II)配合物,包括目标化合物的衍生物,已被合成和表征。这些配合物对烯丙基烷基化表现出显着的催化活性,突出了该化合物在催化和有机合成中的相关性 (Sauthier 等人,2000 年).

合成应用

已经对合成具有预期生物活性的新型1,2,4-三唑衍生物进行了研究,其中类似的硫脲衍生物被用作多步合成方案中的中间体。这些衍生物已显示出对多种病原体的抗菌活性,强调了该化合物在开发新型抗菌剂中的潜力 (Abdulghani 等人,2022 年).

对映体识别

氨基乙基苯酚的硫脲衍生物已被比较为手性溶剂化剂,用于通过核磁共振光谱法对氨基酸衍生物进行对映体识别。这项研究表明此类化合物在分析化学中的潜力,尤其是在手性分子的分离中 (Recchimurzo 等人,2020 年).

光物理研究

该化合物及其衍生物参与了光化学电子转移反应,展示了它们在光物理研究和光响应材料开发中的潜力 (Mattes & Farid,1986 年).

作用机制

属性

IUPAC Name |

1-[(1S,2S)-2-(dimethylamino)cyclohexyl]-3-[(1S,2R)-2-hydroxy-1,2-diphenylethyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3OS/c1-26(2)20-16-10-9-15-19(20)24-23(28)25-21(17-11-5-3-6-12-17)22(27)18-13-7-4-8-14-18/h3-8,11-14,19-22,27H,9-10,15-16H2,1-2H3,(H2,24,25,28)/t19-,20-,21-,22+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIOUFBCQNRENED-MYGLTJDJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCCC1NC(=S)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCC[C@@H]1NC(=S)N[C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

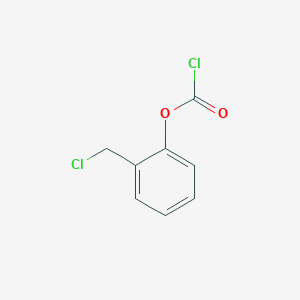

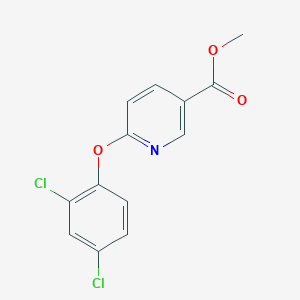

![Ethyl 7-chloro-2-methyl-thiazolo[5,4-b]pyridine-6-carboxylate](/img/structure/B6301758.png)

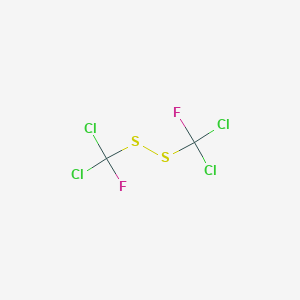

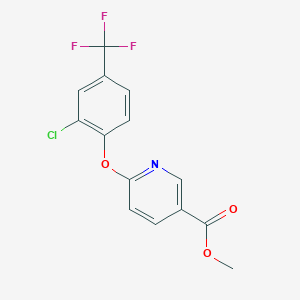

![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]silver;difluoromethane](/img/structure/B6301771.png)

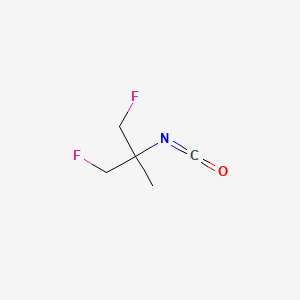

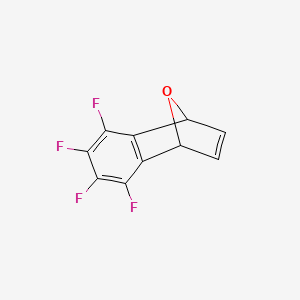

![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide, 98%, (99% ee)](/img/structure/B6301794.png)